MOTS-c (human)
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Overview
Description
Mitochondrial open reading frame of the 12S ribosomal ribonucleic acid type-c (MOTS-c) is a peptide encoded by mitochondrial deoxyribonucleic acid. It plays a crucial role in regulating metabolic processes, including glucose metabolism and insulin sensitivity. MOTS-c is upregulated in response to stress and exercise, making it a significant player in metabolic health and aging .
Preparation Methods
Synthetic Routes and Reaction Conditions
MOTS-c can be synthesized using solid-phase peptide synthesis, a method commonly employed for peptide production. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole .
Industrial Production Methods
Industrial production of MOTS-c involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography. The peptide is then lyophilized to obtain a stable powder form suitable for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
MOTS-c primarily undergoes interactions rather than traditional chemical reactions. It interacts with various cellular components, influencing metabolic pathways. For instance, it activates the AMP-activated protein kinase pathway, enhancing glucose uptake and lipid metabolism .
Common Reagents and Conditions
The interactions of MOTS-c with cellular components do not typically require external reagents. in experimental settings, reagents like adenosine monophosphate-activated protein kinase activators may be used to study its effects .
Major Products Formed
The primary outcome of MOTS-c interactions is the modulation of metabolic processes, leading to improved insulin sensitivity, reduced inflammation, and enhanced mitochondrial function .
Scientific Research Applications
MOTS-c has a wide range of scientific research applications:
Chemistry: Studying the peptide’s structure and interactions with other molecules.
Biology: Investigating its role in cellular metabolism and stress responses.
Medicine: Exploring its potential in treating metabolic disorders, such as diabetes and obesity, and its anti-aging properties.
Industry: Developing therapeutic peptides and supplements aimed at improving metabolic health
Mechanism of Action
MOTS-c exerts its effects by translocating to the nucleus under stress conditions, where it regulates the expression of genes involved in metabolic adaptation. It primarily acts through the folate-5-aminoimidazole-4-carboxamide ribonucleotide-adenosine monophosphate-activated protein kinase pathway, influencing energy metabolism, insulin resistance, and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Humanin: Another mitochondrial-derived peptide involved in cellular protection and metabolic regulation.
Small humanin-like peptides (SHLP1-6): Peptides with similar functions in promoting cell viability and reducing apoptosis.
Uniqueness of MOTS-c
MOTS-c is unique due to its specific role in regulating glucose metabolism and its upregulation in response to exercise. Unlike other mitochondrial-derived peptides, MOTS-c has a distinct mechanism involving the folate-5-aminoimidazole-4-carboxamide ribonucleotide-adenosine monophosphate-activated protein kinase pathway, making it a promising target for metabolic health interventions .
Biological Activity
MOTS-c, or mitochondrial open reading frame of the 12S rRNA type-c, is a 16-amino-acid peptide encoded by the mitochondrial genome. It has garnered significant attention for its potential therapeutic applications in various age-related diseases and metabolic disorders. This article explores the biological activity of MOTS-c, highlighting its mechanisms of action, effects on metabolism, and potential therapeutic uses based on recent research findings.
MOTS-c exerts its biological effects through several key mechanisms:
- Regulation of Gene Expression : MOTS-c translocates to the nucleus under stress conditions, where it regulates a variety of nuclear genes related to metabolism and stress responses. This unique ability distinguishes it from other mitochondrial-derived peptides (MDPs) and positions it as a potential "mitokine" or mitochondrial hormone .
- Activation of Signaling Pathways : MOTS-c activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. By enhancing AMPK activation, MOTS-c promotes metabolic processes that improve insulin sensitivity and glucose utilization in skeletal muscle .
- Exercise-Induced Expression : Exercise significantly increases the levels of MOTS-c in both skeletal muscle and circulation. Studies have shown an approximately 11.9-fold increase in skeletal muscle MOTS-c levels immediately post-exercise, indicating its role as an exercise-induced signaling molecule that enhances physical performance .
Biological Activities and Therapeutic Implications
MOTS-c has been implicated in various biological activities with therapeutic potential:
- Improvement of Insulin Sensitivity : Research indicates that MOTS-c enhances insulin sensitivity in skeletal muscle, which is vital for managing conditions such as obesity and type 2 diabetes. In animal models, MOTS-c treatment has reversed diet-induced obesity and improved insulin resistance .
- Anti-Inflammatory Effects : MOTS-c has demonstrated the ability to reduce pro-inflammatory factors while increasing anti-inflammatory markers. This property suggests its potential use in treating inflammatory diseases .
- Impact on Aging : As aging is associated with decreased mitochondrial function and metabolic dysregulation, MOTS-c treatment has shown promise in improving physical capacity and healthspan in aged mice. It may counteract age-related decline by restoring metabolic balance .
Table 1: Summary of Key Research Findings on MOTS-c
Case Study: Effects of MOTS-c on Aging
In a study involving aged mice (22 months old), intermittent treatment with MOTS-c significantly improved their physical performance compared to untreated controls. Notably, treated mice displayed enhanced endurance and metabolic flexibility, suggesting that MOTS-c can rejuvenate aged muscle function and metabolic response .
Properties
IUPAC Name |
4-[[5-amino-2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[2-[[1-[[1-[[1-[[1-[2-[[1-[[6-amino-1-[[1-[(4-carbamimidamido-1-carboxybutyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C101H152N28O22S2/c1-7-57(4)83(96(148)126-76(50-58-19-9-8-10-20-58)92(144)127-78(52-60-30-34-63(131)35-31-60)97(149)129-46-18-27-79(129)95(147)122-69(25-16-44-112-100(107)108)86(138)118-67(23-13-14-42-102)87(139)124-74(49-56(2)3)91(143)123-73(98(150)151)26-17-45-113-101(109)110)128-94(146)75(51-59-28-32-62(130)33-29-59)116-81(133)55-115-85(137)72(41-48-153-6)121-90(142)71(37-39-82(134)135)119-89(141)70(36-38-80(104)132)120-93(145)77(53-61-54-114-66-22-12-11-21-64(61)66)125-88(140)68(24-15-43-111-99(105)106)117-84(136)65(103)40-47-152-5/h8-12,19-22,28-35,54,56-57,65,67-79,83,114,130-131H,7,13-18,23-27,36-53,55,102-103H2,1-6H3,(H2,104,132)(H,115,137)(H,116,133)(H,117,136)(H,118,138)(H,119,141)(H,120,145)(H,121,142)(H,122,147)(H,123,143)(H,124,139)(H,125,140)(H,126,148)(H,127,144)(H,128,146)(H,134,135)(H,150,151)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTHCOXVWRKRAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C101H152N28O22S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2174.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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